molecular formula C19H21NO2Se B14251916 N-[4-(Benzeneseleninyl)cyclohexyl]benzamide CAS No. 401513-85-7

N-[4-(Benzeneseleninyl)cyclohexyl]benzamide

Katalognummer: B14251916
CAS-Nummer: 401513-85-7
Molekulargewicht: 374.3 g/mol
InChI-Schlüssel: ZYZGSJRRXDTBIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Benzeneseleninyl)cyclohexyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .

Industrial Production Methods

Industrial production methods for benzamides, including this compound, often involve high-temperature reactions between carboxylic acids and amines. These methods are designed to be scalable and cost-effective, ensuring the production of large quantities of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(Benzeneseleninyl)cyclohexyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Wissenschaftliche Forschungsanwendungen

N-[4-(Benzeneseleninyl)cyclohexyl]benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[4-(Benzeneseleninyl)cyclohexyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-[4-(Benzeneseleninyl)cyclohexyl]benzamide include other benzamide derivatives such as:

Uniqueness

This compound is unique due to its specific structure, which includes a benzeneseleninyl group. This group imparts distinct chemical and biological properties, making the compound valuable for various applications .

Eigenschaften

CAS-Nummer

401513-85-7

Molekularformel

C19H21NO2Se

Molekulargewicht

374.3 g/mol

IUPAC-Name

N-(4-phenylseleninylcyclohexyl)benzamide

InChI

InChI=1S/C19H21NO2Se/c21-19(15-7-3-1-4-8-15)20-16-11-13-18(14-12-16)23(22)17-9-5-2-6-10-17/h1-10,16,18H,11-14H2,(H,20,21)

InChI-Schlüssel

ZYZGSJRRXDTBIM-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC1NC(=O)C2=CC=CC=C2)[Se](=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.